2-[4-(benzyloxy)phenoxy]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide
Overview
Description
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C28H24N2O4 This compound is known for its unique structural features, which include benzyloxy and phenoxy groups attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)phenol with 2-chloroacetohydrazide under basic conditions to form the intermediate 2-[4-(benzyloxy)phenoxy]acetohydrazide. This intermediate is then reacted with 3-phenoxybenzaldehyde in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazide derivatives. Substitution reactions can lead to a variety of substituted phenoxy or benzyloxy derivatives .
Scientific Research Applications
2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Limited industrial applications, primarily in research and development settings.
Mechanism of Action
The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form hydrogen bonds and other interactions with active sites, influencing the activity of target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide
- 2-[4-(benzyloxy)phenoxy]-N’-[(E)-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of benzyloxy and phenoxy groups, which confer distinct chemical and biological properties. These structural features may result in different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
N-[(E)-(3-phenoxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O4/c31-28(21-33-25-16-14-24(15-17-25)32-20-22-8-3-1-4-9-22)30-29-19-23-10-7-13-27(18-23)34-26-11-5-2-6-12-26/h1-19H,20-21H2,(H,30,31)/b29-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHLRNVLNMQZRC-VUTHCHCSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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